2,4-Diethoxyaniline hydrochloride 2,4-Diethoxyaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2219371-08-9
VCID: VC5352479
InChI: InChI=1S/C10H15NO2.ClH/c1-3-12-8-5-6-9(11)10(7-8)13-4-2;/h5-7H,3-4,11H2,1-2H3;1H
SMILES: CCOC1=CC(=C(C=C1)N)OCC.Cl
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69

2,4-Diethoxyaniline hydrochloride

CAS No.: 2219371-08-9

Cat. No.: VC5352479

Molecular Formula: C10H16ClNO2

Molecular Weight: 217.69

* For research use only. Not for human or veterinary use.

2,4-Diethoxyaniline hydrochloride - 2219371-08-9

Specification

CAS No. 2219371-08-9
Molecular Formula C10H16ClNO2
Molecular Weight 217.69
IUPAC Name 2,4-diethoxyaniline;hydrochloride
Standard InChI InChI=1S/C10H15NO2.ClH/c1-3-12-8-5-6-9(11)10(7-8)13-4-2;/h5-7H,3-4,11H2,1-2H3;1H
Standard InChI Key OGGNZPCFGFYYRM-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1)N)OCC.Cl

Introduction

Key Findings

2,4-Dimethylaniline hydrochloride (CAS 21436-96-4), a derivative of 2,4-dimethylaniline (2,4-xylidine), is a crystalline compound widely used in chemical synthesis and industrial applications. This report synthesizes data from peer-reviewed studies, patents, and chemical databases to provide a detailed overview of its synthesis pathways, physicochemical properties, reactivity, and applications. Notably, direct amination methods using vanadium catalysts in acetic acid-water media achieve yields up to 48.55% , while analytical techniques such as GC-MSD enable precise detection in biological samples .

Chemical Identity and Structural Characteristics

Molecular Formula and Synonyms

2,4-Dimethylaniline hydrochloride is represented by the molecular formula C₈H₁₂ClN (molecular weight: 157.64 g/mol) . Synonyms include:

  • N,4-Dimethylaniline hydrochloride

  • 4-Xylidine hydrochloride

  • 2,4-Xylidine hydrochloride

Structural Features

The compound consists of an aniline backbone with methyl groups at the 2- and 4-positions, protonated as a hydrochloride salt. The 3D conformation reveals a planar aromatic ring with substituents influencing electronic distribution and solubility .

Synthesis and Industrial Production

Direct Amination of m-Xylene

A patent (CN101870656A) describes a scalable method for synthesizing 2,4-dimethylaniline (precursor to the hydrochloride salt) via direct amination of m-xylene :

  • Catalyst: Soluble vanadium salts (e.g., ammonium metavanadate).

  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), acetic acid-water medium.

  • Conditions: Reflux at elevated temperatures (1–6 hours).

  • Yield: Up to 48.55% under optimized conditions .

Table 1: Synthesis Optimization Parameters

Catalyst (kg)Acetic Acid (L)Water (L)NH₂OH·HCl (kg)Yield (%)
0.0765465.2147.23
0.0764055.2148.55
0.1004055.2148.06

Physicochemical Properties

Physical State and Solubility

  • Appearance: White to light yellow crystalline powder .

  • Melting Point: 238°C .

  • Solubility: Slightly soluble in water; dissolves in polar organic solvents (e.g., acetic acid) .

Spectral Data

  • GC-MSD Analysis: Retention time = 8.49 min; parent ion m/z = 121 .

  • Mass Spectrum: Characteristic fragments at m/z 121 (molecular ion) and 93 (loss of CH₃) .

Applications in Industry and Research

Dye and Pesticide Synthesis

2,4-Dimethylaniline hydrochloride serves as an intermediate in producing azo dyes and pesticides. Its amino group facilitates coupling reactions with diazonium salts .

Analytical Chemistry

A GC-MSD method detects 2,4-dimethylaniline (free base) in urine with a linear range of 0–6 µg/mL (R² = 0.976) . This is critical for monitoring occupational exposure in chemical industries .

Reactivity and Hazard Profile

Chemical Reactivity

  • Acid-Base Behavior: Neutralizes acids to form water-soluble salts .

  • Incompatibilities: Reacts violently with fuming nitric acid and strong oxidizers .

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